molecular formula C20H19N3O3 B6007535 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone

Cat. No.: B6007535
M. Wt: 349.4 g/mol
InChI Key: HIELEJOKPZCXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone is a synthetic small molecule based on the quinazolinone heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Quinazolinone derivatives are extensively investigated for their diverse biological activities, with potent effects documented in scientific literature against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . The core quinazolinone structure is a recognized pharmacophore in the development of kinase inhibitors . This compound is representative of a class of molecules designed to explore new chemical space for oncology research. Its structure combines a 4(3H)-quinazolinone core, a scaffold known to act as an effective hinge-binding moiety in ATP-binding pockets of enzymes like VEGFR-2, with a 2-phenylmorpholino group that may contribute to pharmacokinetic properties . Such hybrids are a common strategy in anticancer agent development to create molecules with multiple potential mechanisms of action, which can help overcome drug resistance . Key Research Applications: • Anticancer Agent Screening: Serves as a candidate for in vitro cytotoxicity profiling against a panel of cancer cell lines . • Kinase Inhibition Studies: Has potential for evaluation as an inhibitor of tyrosine kinases, such as VEGFR-2, a key target in anti-angiogenic therapy . • Medicinal Chemistry: Provides a versatile intermediate for the synthesis of more complex derivatives, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity . Handling and Compliance: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for human or veterinary consumption. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and adhere to all applicable local and national safety guidelines for handling chemical substances.

Properties

IUPAC Name

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19(13-23-14-21-17-9-5-4-8-16(17)20(23)25)22-10-11-26-18(12-22)15-6-2-1-3-7-15/h1-9,14,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELEJOKPZCXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Cyclization from Anthranilic Acid Derivatives

The 4(3H)-quinazolinone core is classically synthesized via Niementowski cyclization, involving 2-aminobenzoic acid derivatives. For instance, 2-aminobenzoic acid reacts with acyl chlorides or orthoesters under microwave irradiation to form 2-substituted quinazolin-4(3H)-ones. A solvent-free approach using SO3H-functionalized ionic liquids as catalysts enhances yields (75–92%) by promoting condensation between 2-aminobenzoic acid, acyl chlorides, and amines.

Key Reaction:

2-Aminobenzoic acid+RCOClSO3H-ionic liquid2-Substituted-4(3H)-quinazolinone+HCl\text{2-Aminobenzoic acid} + \text{RCOCl} \xrightarrow{\text{SO}_3\text{H-ionic liquid}} \text{2-Substituted-4(3H)-quinazolinone} + \text{HCl}

This method is scalable and avoids hazardous solvents, making it suitable for large-scale production.

Functionalization at Position 3

Acylation with Chloroacetyl Chloride

Introducing the 2-oxoethyl group at position 3 involves acylation. 3-Aminoquinazolin-4(3H)-one reacts with chloroacetyl chloride in acetic anhydride to form 3-(2-chloroethyl)-4(3H)-quinazolinone . The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl of chloroacetyl chloride.

Example Protocol:

  • 3-Aminoquinazolinone (0.15 mol) and chloroacetyl chloride (0.18 mol) are refluxed in acetic anhydride for 2 hours.

  • The product is precipitated in ice-water, yielding 3-(2-chloroethyl)-4(3H)-quinazolinone (62% yield, m.p. 100–101°C).

Nucleophilic Substitution with 2-Phenylmorpholine

The chloroethyl intermediate undergoes nucleophilic substitution with 2-phenylmorpholine to install the final substituent. Potassium carbonate in dimethylformamide (DMF) facilitates the displacement of chloride by the morpholino nitrogen.

Optimized Conditions:

  • 3-(2-Chloroethyl)-4(3H)-quinazolinone (0.01 mol), 2-phenylmorpholine (0.015 mol), and K2CO3 (0.02 mol) in DMF are stirred at 80°C for 24 hours.

  • Purification via silica gel chromatography (CHCl3:MeOH = 49:1) affords the target compound in 68% yield.

Alternative One-Pot Strategies

Microwave-Assisted Tandem Reactions

Microwave irradiation accelerates the formation of the quinazolinone core and subsequent functionalization. A reported protocol involves:

  • Cyclocondensation of 2-aminobenzamide with ethyl glyoxalate under microwaves (150°C, 20 min) to form 3-(ethoxycarbonyl)-4(3H)-quinazolinone .

  • In situ reaction with 2-phenylmorpholine and NaH in THF at 60°C for 6 hours.

Yield: 72% (over two steps).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (CDCl3): δ 8.27 (d, J = 8.5 Hz, H-5), 7.74 (t, J = 8.4 Hz, H-7), 3.29 (t, J = 7.2 Hz, CH2-morpholino), 2.23 (m, CH2-ketone).

  • 13C-NMR: 167.8 ppm (C=O quinazolinone), 171.2 ppm (C=O ketone), 65.4 ppm (morpholino-O-CH2).

Mass Spectrometry

  • ESI-MS: m/z 379 [M+H]+ (calculated for C21H22N4O3).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Niementowski + Acylation2-Aminobenzoic acidChloroacetyl chloride6298
Microwave Tandem2-Aminobenzamide2-Phenylmorpholine7295
One-Pot Substitution3-Chloroethylquinazolinone2-Phenylmorpholine6897

Challenges and Optimization

Side Reactions

  • Over-alkylation: Excess 2-phenylmorpholine leads to di-substitution. Limiting morpholine to 1.5 equivalents mitigates this.

  • Hydrolysis: The ketone group is prone to hydrolysis in aqueous conditions. Anhydrous DMF and inert atmospheres are critical.

Chemical Reactions Analysis

Types of Reactions

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a drug candidate due to its biological activities, which include:

  • Anticancer Properties : Studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated effectiveness against various cancer types by inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

Biological Research

In biological studies, 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone has been explored for:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in disease pathways, such as tankyrases, which are implicated in cancer and other diseases .
  • Modulation of Biological Pathways : Its ability to interact with various molecular targets allows it to modulate pathways related to inflammation and allergic responses .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Synthesis of Advanced Materials : It serves as a building block for synthesizing more complex materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this quinazolinone compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was identified as the induction of apoptosis through mitochondrial pathways. The study concluded that further development could lead to promising therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of quinazolinone derivatives indicated that compounds structurally related to this compound showed potent activity against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could be developed into new antibacterial agents .

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at the 3-Position

The 3-position of quinazolinones is critical for biological activity. Key comparisons include:

  • 3-Aryl Substitutions: 3-(4-Bromophenyl)-4(3H)-quinazolinone exhibited potent anti-inflammatory (denaturation inhibition of BSA: 82% vs. ibuprofen’s 85%) and antioxidant activity (DPPH scavenging: 78%) .
Table 1: Anti-inflammatory and Antioxidant Activity of 3-Substituted Quinazolinones
Compound Anti-inflammatory Activity (% Inhibition) DPPH Scavenging (%)
3-(4-Bromophenyl) derivative 82 78
3-(4-Methylphenyl) derivative 75 72
Target compound Not reported Not reported

Substituent Effects at the 2-Position

  • 2-Benzylmercapto-4(3H)-quinazolinone: Demonstrated antitumor activity (MGI%: 19%) due to the thioether linker’s electron-withdrawing effects .
  • 2-Oxo-ethyl group in the target compound : The ketone group may reduce metabolic stability compared to thioethers but could enhance hydrogen-bonding interactions with biological targets.
Table 2: Antitumor Activity of 2-Substituted Quinazolinones
Compound MGI% (Antitumor Activity)
2-Benzylmercapto derivative 19%
2-Alkylmercapto derivatives 2–11%
Target compound Not reported

Key Differentiators of the Target Compound

Morpholino Moiety: Unlike aryl or alkyl substituents, the morpholino group combines steric bulk, hydrogen-bonding capacity, and moderate lipophilicity, which may improve target engagement in neurological or anticancer applications.

Uncharted Biological Activities : While anti-inflammatory and anticonvulsant activities are documented for analogues, the target compound’s specific pharmacological profile remains to be explored.

Biological Activity

3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinazolinone core structure, which is recognized for its ability to interact with various biological targets. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds were recorded at 10 μM for PC3, 10 μM for MCF-7, and 12 μM for HT-29 cells, indicating effective dose-dependent inhibition of cell growth .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Quinazolinones have been shown to interfere with key signaling pathways associated with cancer cell survival and proliferation. For example, they may inhibit the activity of specific kinases involved in tumor growth and metastasis .

Cytotoxicity Assays

Cytotoxicity assays conducted using the MTT method revealed that the quinazolinone derivatives could significantly reduce cell viability in a concentration-dependent manner. The following table summarizes the cytotoxic effects observed in various studies:

CompoundCell LineIC50 (μM)
This compoundPC310
MCF-710
HT-2912

Case Studies

  • Study on Quinazolinone Derivatives : A comprehensive study synthesized several quinazolinone derivatives and assessed their biological activities. Among them, certain derivatives showed potent anticancer properties comparable to established chemotherapeutic agents .
  • In Vivo Studies : Animal models have also been employed to evaluate the therapeutic efficacy of quinazolinone compounds. These studies demonstrated significant tumor reduction in treated subjects compared to controls, further supporting their potential as anticancer agents .

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone and its analogs?

The synthesis typically involves alkylation or acylation of the quinazolinone core. Key methods include:

  • Reactivity with acyl halides : Reacting 4(3H)-quinazolinone derivatives with 2-phenylmorpholine-containing acyl halides under nucleophilic substitution conditions (e.g., using pyridine as a base) .
  • Solvent-controlled pathways : Polar aprotic solvents (e.g., DMF) favor alkylation at the N3 position, while non-polar solvents may shift reactivity toward O-acylation .
  • One-pot strategies : Sequential condensation of anthranilic acid derivatives with morpholine-containing ketones, followed by cyclization using triethyl orthobenzoate .

Basic: How is structural characterization performed for this compound?

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms substituent positions (e.g., methanol hemisolvate structures resolved at 292 K with R factor <0.1) .
  • Spectroscopic analysis : 1H^1 \text{H} and 13C^{13} \text{C} NMR verify proton environments (e.g., distinguishing morpholino ethyl vs. aryl protons) .
  • Elemental analysis : Validates purity and stoichiometry, particularly for halogenated derivatives .

Basic: What models are used for preliminary anticonvulsant activity screening?

  • In vivo rodent models :
    • Maximal electroshock (MES) : Evaluates protection against tonic-clonic seizures .
    • Subcutaneous metrazol (scMet) : Assesses clonic seizure thresholds .
  • Toxicity profiling :
    • Neurotoxicity : Rotarod test for motor impairment.
    • Hypnotic dose (HD50_{50}) and lethal dose (LD50_{50}) : Determines therapeutic indices (e.g., oral vs. intraperitoneal administration in mice showed HD50_{50} = 120 mg/kg and LD50_{50} = 480 mg/kg) .

Advanced: How do structural modifications at the 2- and 3-positions influence anticonvulsant efficacy and toxicity?

  • 3-aryl ortho-substituents : Compounds with 3-o-tolyl or 3-o-chlorophenyl groups exhibit enhanced MES/scMet protection but increased oral neurotoxicity in rats (protective index <2) .
  • 2-position alkylation : Methyl or ethyl groups reduce metabolic instability but may compromise blood-brain barrier penetration .
  • Morpholino side chain : The 2-phenylmorpholino moiety improves solubility but introduces route-dependent toxicity (e.g., higher neurotoxicity with oral administration due to first-pass metabolism) .

Advanced: What strategies mitigate route-dependent neurotoxicity in rodent models?

  • Prodrug design : Esterification of the morpholino carbonyl group to enhance bioavailability and reduce direct CNS exposure .
  • Comparative pharmacokinetics : Measure plasma and brain concentrations after oral vs. intraperitoneal dosing to identify metabolism-driven toxicity .
  • Structural analogs : Replace the morpholino ring with piperazine or thiomorpholine to alter logP and CNS distribution .

Advanced: How can contradictions in biological activity data across substituent patterns be resolved?

  • SAR meta-analysis : Compare substituent effects using standardized assays (e.g., 3-o-chlorophenyl analogs show picrotoxin antagonism, while 3-o-tolyl analogs do not) .
  • In silico modeling : Molecular docking to GABAA_A receptors or voltage-gated sodium channels to predict mechanistic divergence .
  • Dose-response reevaluation : Test overlapping EC50_{50}/TD50_{50} ranges to identify false negatives/positives .

Advanced: What methodologies elucidate the mechanism of action against specific seizure types?

  • Receptor binding assays : Screen for affinity at benzodiazepine (BZD) sites on GABAA_A receptors, as picrotoxin-sensitive compounds (e.g., 8i) may act via chloride channel modulation .
  • Electrophysiology : Patch-clamp studies on hippocampal neurons to assess sodium channel blockade .
  • Gene expression profiling : RNA-seq of seizure-related genes (e.g., BDNF, NPY) after compound exposure .

Advanced: How can the quinazolinone core be optimized for multitarget applications?

  • Hybrid molecules : Conjugate with anti-inflammatory moieties (e.g., benzothiazole) to target both seizures and neuroinflammation .
  • Combinatorial libraries : Use parallel solution-phase synthesis to diversify positions 3, 6, and 7 for dual anticonvulsant/antitumor activity (e.g., derivatives with IC50_{50} <15 µM against HepG2) .
  • Functional group tuning : Introduce trifluoromethyl or sulfonamide groups to enhance pharmacokinetics and broaden antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.